

Theoretical and Computational Studies of 1-Ethyl-3-pyrrolidinol: A Technical Guide

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Compound of Interest

Compound Name: 1-Ethyl-3-pyrrolidinol

Cat. No.: B1345489

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Introduction

1-Ethyl-3-pyrrolidinol is a heterocyclic compound belonging to the pyrrolidine class, characterized by an ethyl group attached to the nitrogen atom and a hydroxyl group at the third position of the five-membered ring.^[1] This molecule serves as a valuable building block in organic synthesis and is of interest in pharmaceutical development as an intermediate for more complex molecules.^[1] Its utility in various chemical reactions is also noted, where it can act as a solvent.

Despite its relevance, dedicated theoretical and computational studies on **1-Ethyl-3-pyrrolidinol** are not extensively available in public literature. This guide, therefore, provides a comprehensive overview of the established physicochemical properties of **1-Ethyl-3-pyrrolidinol** and outlines a robust framework for its theoretical and computational investigation. The methodologies presented are based on established computational chemistry practices and studies performed on structurally related pyrrolidinone and benzimidazole-thiadiazole derivatives.^{[2][3][4]} These approaches are crucial for elucidating the molecule's electronic structure, conformational landscape, and potential intermolecular interactions, which are vital for its application in drug design and materials science.

Physicochemical Properties of 1-Ethyl-3-pyrrolidinol

A summary of the known quantitative data for **1-Ethyl-3-pyrrolidinol** is presented below. These experimental values serve as a benchmark for validation of computational models.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₃ NO	[5][6]
Molecular Weight	115.17 g/mol	[6]
CAS Number	30727-14-1	[5]
Boiling Point	59-61 °C at 1 mmHg	
Density	0.967 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.467	
Flash Point	74 °C (closed cup)	
logP (Octanol/Water)	0.073 (Crippen Calculated)	[7]
Water Solubility (logS)	-0.17 (Crippen Calculated)	[7]

Proposed Theoretical and Computational Methodologies

The following sections detail the proposed experimental protocols for a comprehensive computational study of **1-Ethyl-3-pyrrolidinol**.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules. It can be used to predict a wide range of properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy levels.

Experimental Protocol:

- Initial Structure Preparation: The 3D structure of **1-Ethyl-3-pyrrolidinol** is constructed using molecular modeling software.
- Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common and effective method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a 6-311G(d,p) basis set.[4][8] The

optimization calculations should be performed until the forces on the atoms are negligible, indicating a stationary point on the potential energy surface.

- **Frequency Calculations:** To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.
- **Electronic Property Analysis:** Using the optimized geometry, single-point energy calculations are performed to determine electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.^[2]
- **Molecular Electrostatic Potential (MEP) Mapping:** An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Conformational Analysis

1-Ethyl-3-pyrrolidinol possesses conformational flexibility due to the pyrrolidine ring puckering and the rotation of the ethyl group. A thorough conformational analysis is essential to identify the most stable conformers and understand their relative populations.

Experimental Protocol:

- **Systematic Conformational Search:** A systematic search of the potential energy surface is conducted by rotating all relevant dihedral angles (e.g., C-C and C-N bonds of the ethyl group, and the ring torsions).
- **Initial Optimization:** A large number of initial conformers generated from the search are optimized using a computationally less expensive method, such as a semi-empirical method or a smaller basis set in DFT.
- **Re-optimization and Energy Refinement:** The unique low-energy conformers from the initial optimization are then re-optimized at a higher level of theory, such as B3LYP/6-311G(d,p), to

obtain accurate geometries and relative energies.

- Boltzmann Population Analysis: The relative populations of the stable conformers at a given temperature (e.g., 298.15 K) are calculated using the Boltzmann distribution, based on their relative Gibbs free energies.

Hypothetical Data Presentation

The following tables illustrate the types of quantitative data that would be generated from the proposed computational studies.

Table 1: Predicted Optimized Geometrical Parameters (Hypothetical)

Parameter	Bond/Angle	Calculated Value (Å or °)
Bond Length	N1-C2	1.47
C3-O	1.43	
N1-C(Ethyl)	1.48	
Bond Angle	C5-N1-C2	108.5
C2-C3-C4	104.2	
Dihedral Angle	C5-N1-C2-C3	-25.8

Table 2: Predicted Thermodynamic Properties at 298.15 K (Hypothetical)

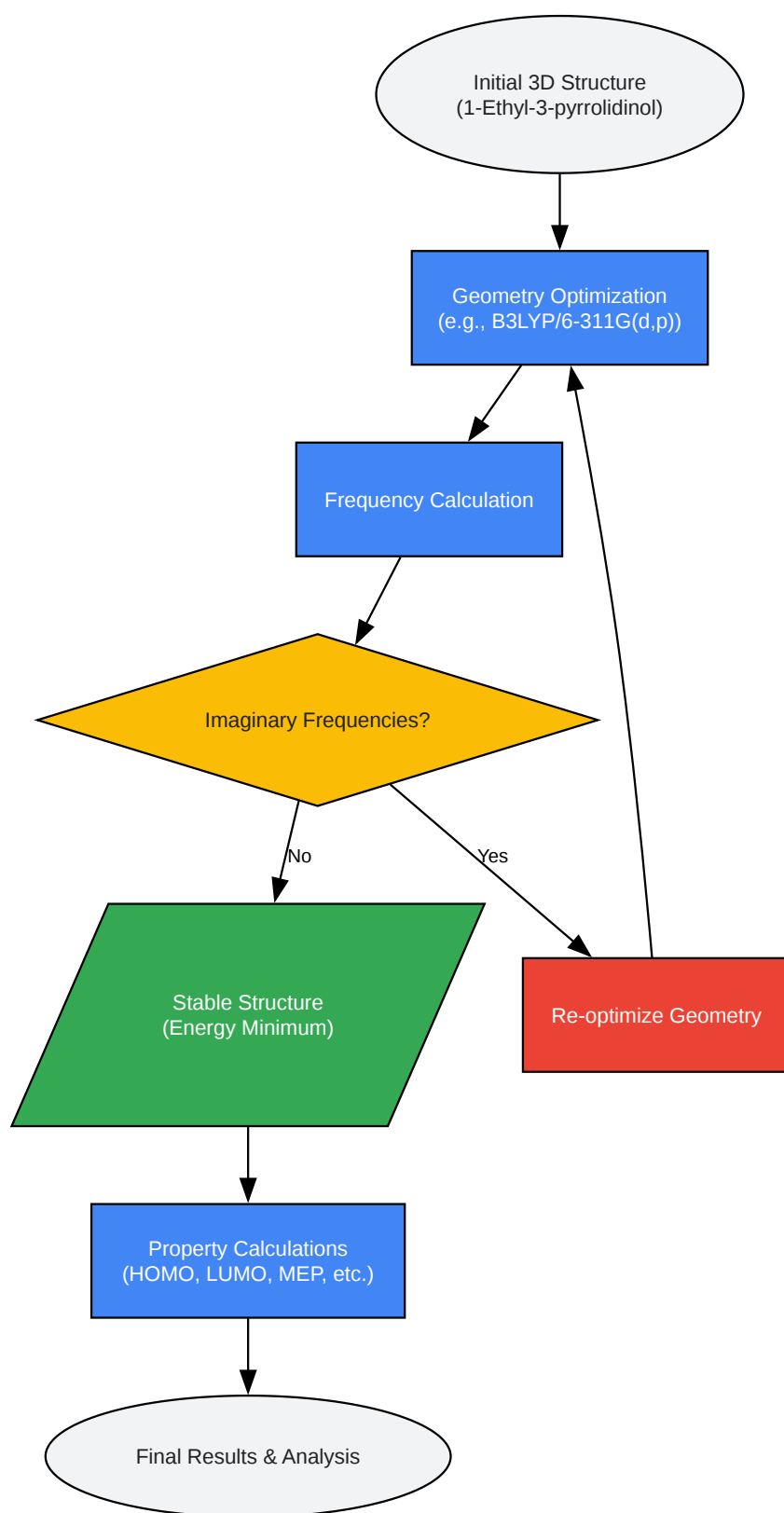
Property	Calculated Value
Zero-point Energy	120.5 kcal/mol
Enthalpy	-385.2 Hartree
Gibbs Free Energy	-385.3 Hartree
Entropy	95.8 cal/mol·K
Heat Capacity (Cv)	35.2 cal/mol·K

Table 3: Predicted Frontier Molecular Orbital Properties (Hypothetical)

Property	Calculated Value (eV)
HOMO Energy	-6.5
LUMO Energy	1.2
HOMO-LUMO Gap (ΔE)	7.7

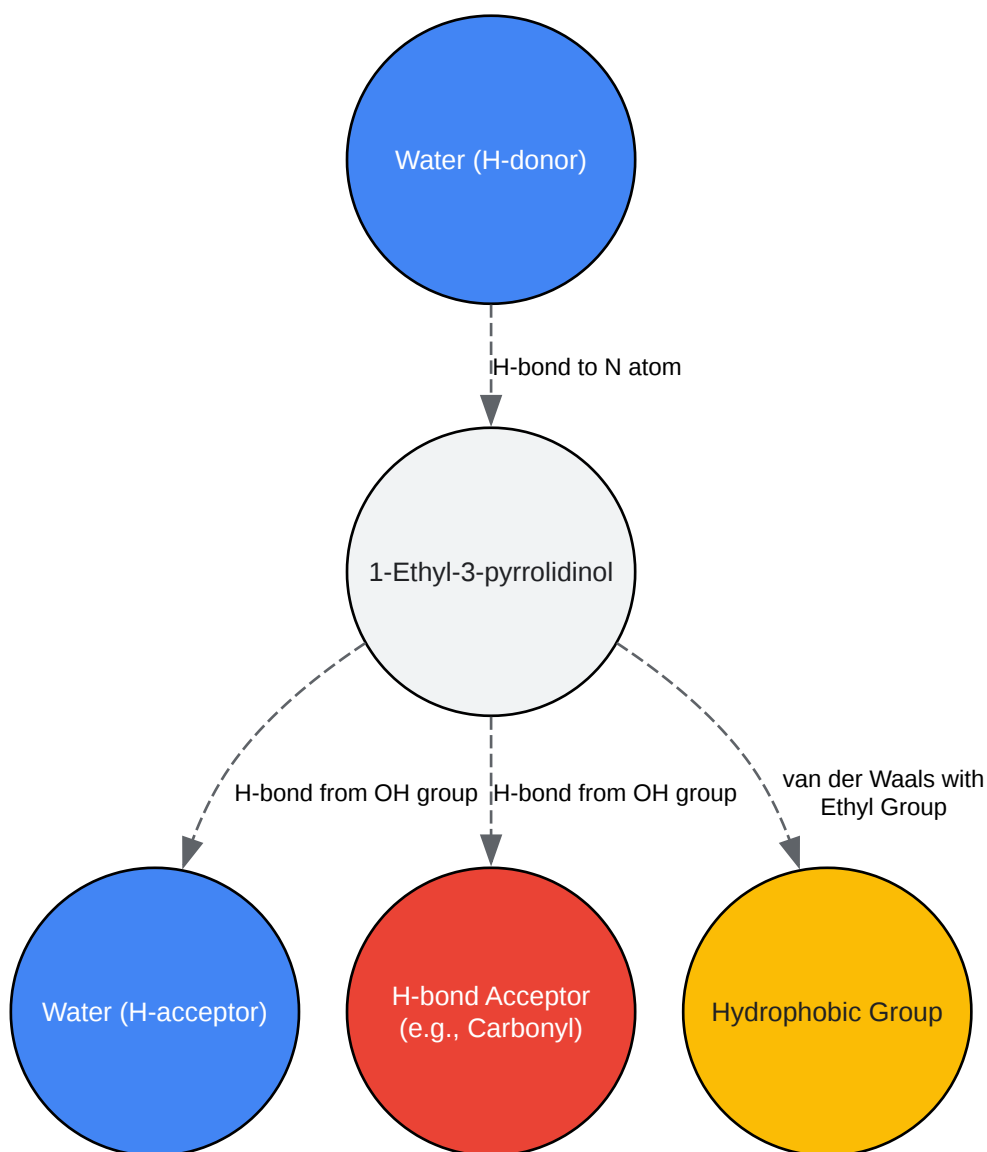
Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts in the computational study of **1-Ethyl-3-pyrrolidinol**.



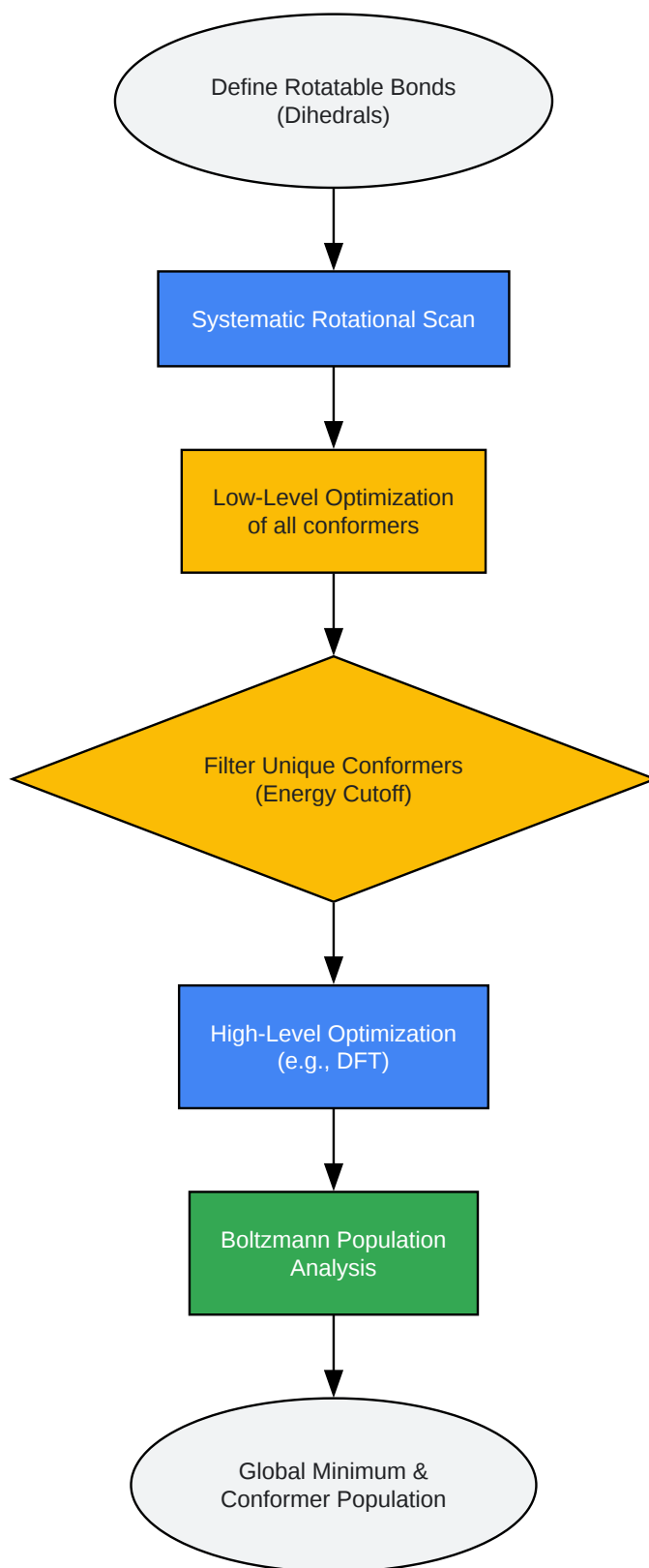
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Caption: A typical workflow for computational chemistry studies on a small molecule.



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Caption: Potential intermolecular interactions of **1-Ethyl-3-pyrrolidinol**.



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Caption: Logical workflow for the conformational analysis of **1-Ethyl-3-pyrrolidinol**.

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